2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
2-(Trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, which are characterized by a fused ring system incorporating pyridine, triazole, and pyrimidine moieties. The presence of trifluoromethyl and trimethoxyphenyl groups further enhances its chemical properties and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Construction of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving amidines or guanidines with suitable carbonyl compounds.
Introduction of Substituents: The trifluoromethyl and trimethoxyphenyl groups are introduced through selective substitution reactions, often using reagents like trifluoromethyl iodide and trimethoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The trimethoxyphenyl group may interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Lacks the trimethoxy groups, resulting in different chemical properties and biological activities.
2-(Trifluoromethyl)-7-(3,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Contains fewer methoxy groups, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both trifluoromethyl and trimethoxyphenyl groups in 2-(trifluoromethyl)-7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one makes it unique among similar compounds. These groups confer distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H14F3N5O4 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-(trifluoromethyl)-11-(3,4,5-trimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H14F3N5O4/c1-28-12-6-9(7-13(29-2)14(12)30-3)25-5-4-11-10(15(25)27)8-22-17-23-16(18(19,20)21)24-26(11)17/h4-8H,1-3H3 |
InChI Key |
XNMNNEFEFPWERE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F |
Origin of Product |
United States |
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